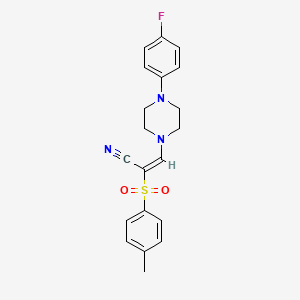
(E)-3-(4-(4-fluorophenyl)piperazin-1-yl)-2-tosylacrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-(4-fluorophenyl)piperazin-1-yl)-2-tosylacrylonitrile is a useful research compound. Its molecular formula is C20H20FN3O2S and its molecular weight is 385.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-3-(4-(4-fluorophenyl)piperazin-1-yl)-2-tosylacrylonitrile is a compound that has garnered attention for its potential biological activities, particularly in the context of inhibiting tyrosinase, an enzyme implicated in hyperpigmentation disorders. This article explores its biological activity, synthesizing findings from various studies, and includes data tables and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a fluorophenyl group and a tosylacrylonitrile moiety. Its molecular formula is C19H19F1N2O2S with a molecular weight of approximately 364.44 g/mol.
Tyrosinase Inhibition
Tyrosinase (TYR) is a key enzyme in the biosynthesis of melanin. Inhibition of this enzyme is a therapeutic strategy for treating skin hyperpigmentation disorders. Research indicates that compounds with similar structures to this compound may exhibit significant inhibitory effects on TYR.
- Inhibitory Potency : A related compound, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone, demonstrated an IC50 value of 0.18 μM, indicating potent inhibition compared to the standard kojic acid (IC50 = 17.76 μM) . This suggests that derivatives of the piperazine moiety are promising candidates for tyrosinase inhibition.
- Mechanism of Action : Kinetic studies have shown that certain piperazine derivatives act as competitive inhibitors of TYR, affecting the enzyme's diphenolase activity. The binding mode has been analyzed through docking studies, which suggest that these compounds effectively occupy the active site of TYR .
Study on Analogous Compounds
A study focused on various piperazine derivatives found that modifications to the aromatic tail significantly influenced inhibitory activity against TYR. For instance, compounds with additional electron-withdrawing groups exhibited enhanced potency due to increased binding affinity .
| Compound | Structure | IC50 (μM) | Remarks |
|---|---|---|---|
| Compound 26 | Structure | 0.18 | Highly potent inhibitor |
| Kojic Acid | Structure | 17.76 | Standard reference |
Additional Biological Activities
Beyond tyrosinase inhibition, preliminary studies have suggested potential anti-cancer properties associated with similar piperazine derivatives. These compounds have shown promise in various cancer cell lines, although specific data on this compound remains limited.
Propiedades
IUPAC Name |
(E)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-16-2-8-19(9-3-16)27(25,26)20(14-22)15-23-10-12-24(13-11-23)18-6-4-17(21)5-7-18/h2-9,15H,10-13H2,1H3/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPUBXUSFFVKBS-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)C3=CC=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)C3=CC=C(C=C3)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














